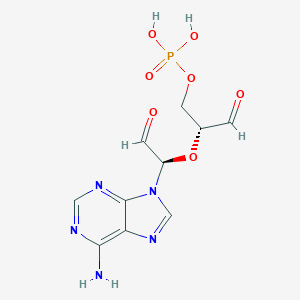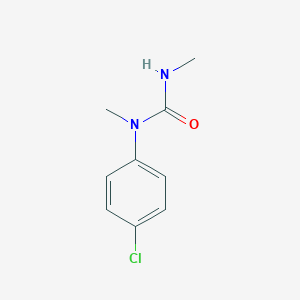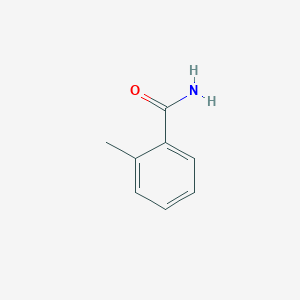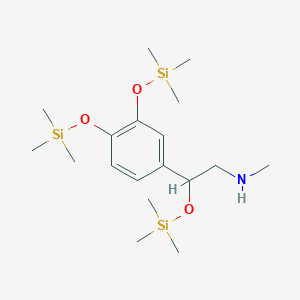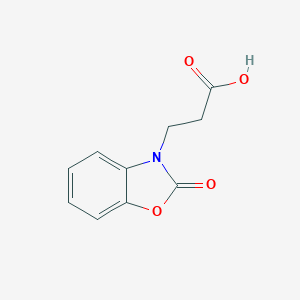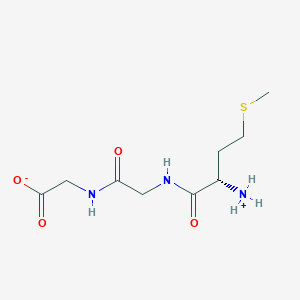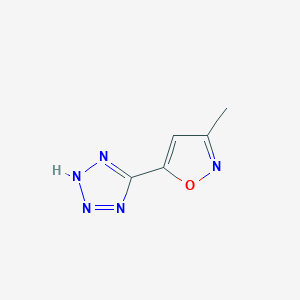
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBA and is a derivative of butynol. PBA has been extensively studied for its unique chemical properties and its ability to interact with biological systems. In
Mécanisme D'action
The mechanism of action of PBA is not fully understood, but studies have shown that the compound interacts with various proteins in the body. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to changes in gene expression, which can result in the antitumor and anti-inflammatory effects of PBA.
Effets Biochimiques Et Physiologiques
PBA has been found to have various biochemical and physiological effects. Studies have shown that PBA can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDACs, which leads to changes in gene expression that promote apoptosis. PBA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, PBA has been shown to regulate insulin secretion by modulating the activity of ion channels in pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
PBA has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is typically high. PBA is also stable under a variety of conditions, making it suitable for use in various assays. However, there are also some limitations to using PBA in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBA has not been extensively studied for its toxicity, so caution should be exercised when using the compound in experiments.
Orientations Futures
There are several future directions for research on PBA. One area of interest is the development of PBA derivatives with improved solubility and bioavailability. Another area of research is the exploration of PBA's potential as a treatment for diabetes. Further studies are needed to fully understand the mechanism of action of PBA and its effects on various biological systems. Additionally, the potential use of PBA in combination with other drugs for cancer treatment should be explored.
Conclusion
In conclusion, 4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound with potential applications in various fields, including medicine. The synthesis method for PBA is relatively simple, and the compound has been extensively studied for its unique chemical properties and its ability to interact with biological systems. Future research on PBA is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of PBA involves the reaction between 3-pyrrolin-1-amine and propargyl alcohol. This reaction takes place in the presence of acetic acid and a catalyst such as copper (I) iodide. The resulting product is then purified using standard techniques such as recrystallization and column chromatography. The yield of PBA synthesis is typically high, making it an attractive compound for further research.
Applications De Recherche Scientifique
PBA has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. PBA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, PBA has been studied for its potential use in the treatment of diabetes due to its ability to regulate insulin secretion.
Propriétés
Numéro CAS |
14053-18-0 |
|---|---|
Nom du produit |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-(2,5-dihydropyrrol-1-yl)but-2-ynyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-10(12)13-9-5-4-8-11-6-2-3-7-11/h2-3H,6-9H2,1H3 |
Clé InChI |
KXGQQUDGEWWPLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC#CCN1CC=CC1 |
SMILES canonique |
CC(=O)OCC#CCN1CC=CC1 |
Autres numéros CAS |
14053-18-0 |
Synonymes |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



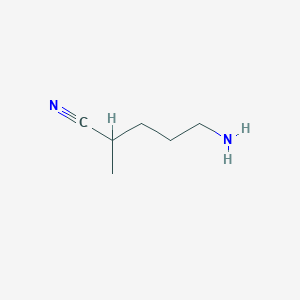
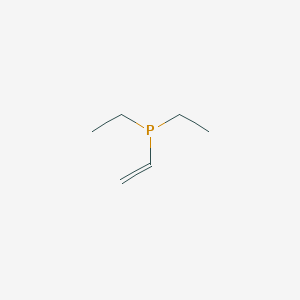
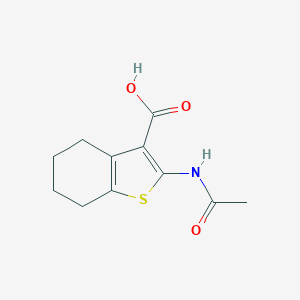
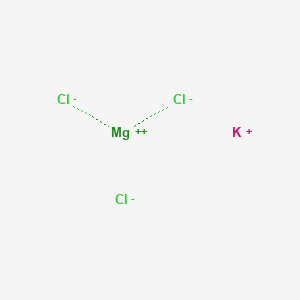
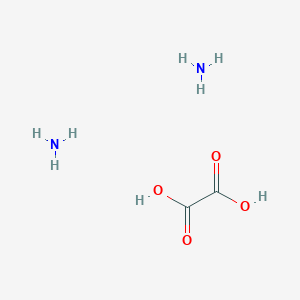
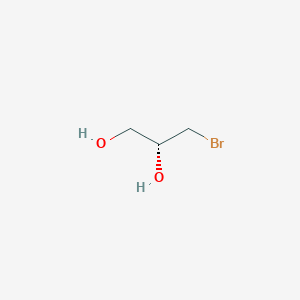
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
